(Methylsulfonyl)methanesulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
methylsulfonylmethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O5S2/c1-8(3,4)2-9(5,6)7/h2H2,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMKUFGVNOCUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of Alkylsulfonic Acids
Development of Industrial-Scale Synthesis Routes for Methanesulfonic Acid
The commercial production of methanesulfonic acid has evolved significantly, driven by the demand for high-purity products and more sustainable manufacturing methods.
Conventional Multi-Step Processes (e.g., from Methyl Thiol or Dimethyl Disulfide Oxidation)
Historically, the industrial synthesis of methanesulfonic acid has relied on the oxidation of sulfur-containing C1 feedstocks such as methyl mercaptan (methanethiol) and dimethyl disulfide. These processes typically involve strong oxidizing agents and can be fraught with challenges related to product purity and safety.
One of the earliest commercial methods, developed in the 1940s, involved the NOx-catalyzed air oxidation of methyl mercaptan. While inexpensive, this process was associated with poor product quality and the risk of explosions. Another established route is the oxidation of dimethyl disulfide. A common industrial practice involves the use of chlorine to oxidize dimethyl disulfide, which generates methanesulfonyl chloride as an intermediate that is subsequently hydrolyzed to produce methanesulfonic acid. A significant drawback of this method is the co-production of large quantities of hydrochloric acid.
Alternative oxidation strategies have also been explored. For instance, a one-step process for producing high-purity methanesulfonic acid involves the air-catalytic oxidation of dimethyl disulfide using nitric acid as a catalyst. This method is reported to be cost-effective as it uses air as the oxidant, and the nitric acid catalyst can be recycled. The reaction proceeds by the cleavage of the sulfur-sulfur bond in dimethyl disulfide, followed by the oxidation of the resulting methylthio radicals to sulfonic acid groups.
The general reaction scheme for the oxidation of dimethyl disulfide can be represented as:
CH₃-S-S-CH₃ + [O] → 2 CH₃SO₃H
The reaction conditions for these oxidation processes can vary. For example, the oxidation of dimethyl disulfide in dimethyl sulfoxide can be catalyzed by HBr or iodine. The reaction temperature is a critical parameter, with negligible reaction at 90°C but completion within hours at 110-130°C. The presence of a strong acid, such as methanesulfonic acid itself, can catalyze the reaction, allowing for lower operating temperatures.
| Starting Material | Oxidizing Agent/Catalyst | Key Intermediates/Byproducts | Process Challenges |
|---|---|---|---|
| Methyl Mercaptan | Air/NOx catalyst | - | Poor product quality, explosion hazards |
| Dimethyl Disulfide | Chlorine | Methanesulfonyl chloride, Hydrochloric acid | Formation of corrosive byproducts |
| Dimethyl Disulfide | Air/Nitric acid catalyst | - | Requires catalyst recycling |
Direct Activation of Methane (B114726) for Alkylsulfonic Acid Production (e.g., Grillo-Methane-Sulfonation Process)
A significant advancement in methanesulfonic acid synthesis is the direct sulfonation of methane, a process that circumvents the need for pre-functionalized starting materials. The Grillo-Methane-Sulfonation (GMS) process, developed by Grillo-Werke AG, represents a breakthrough in this area. This innovative method involves the direct reaction of methane with sulfur trioxide (SO₃) in an oleum (fuming sulfuric acid) solution. researchgate.netnih.govuhmreactiondynamics.orggoogle.comrsc.orgresearchgate.net
The GMS process is characterized by its high purity product and cost-competitiveness, utilizing natural gas and sulfur trioxide as readily available feedstocks. nih.govuhmreactiondynamics.orggoogle.com It operates under mild reaction conditions and is noted for being free of environmentally problematic intermediates and byproducts. nih.govuhmreactiondynamics.org The success of the Grillo process lies in overcoming the high activation energy barrier of methane's C-H bond through a "tailored reaction environment and specific activators". nih.govuhmreactiondynamics.orggoogle.comresearchgate.net
CH₄ + SO₃ → CH₃SO₃H
This direct functionalization of methane is a significant step towards more efficient and sustainable chemical production, moving away from multi-step routes that often generate substantial waste.
The activation of the relatively inert methane molecule in direct sulfonation processes is often achieved through the use of radical initiator systems. In the context of the Grillo process, a sulfonyl peroxide initiator is employed. researchgate.netrsc.org The reaction is thought to proceed via a free-radical mechanism. acs.orgacs.org
The initiation step involves the generation of radicals that are capable of abstracting a hydrogen atom from methane, thereby forming a methyl radical (CH₃•). This highly reactive methyl radical then reacts with sulfur trioxide. The resulting CH₃SO₃• radical can then abstract a hydrogen atom from another methane molecule, propagating the chain reaction and forming methanesulfonic acid.
A proposed radical chain mechanism is as follows:
Initiation: Initiator → 2 R•
Propagation Step 1: R• + CH₄ → RH + CH₃•
Propagation Step 2: CH₃• + SO₃ → CH₃SO₃•
Propagation Step 3: CH₃SO₃• + CH₄ → CH₃SO₃H + CH₃•
This radical pathway is supported by studies using other radical initiators, such as those involving trifluoroacetyl sulfuric acid (TFAOSO₃H) and potassium persulfate (K₂S₂O₈), which have been shown to selectively convert methane and TFAOSO₃H to methanesulfonic acid with high conversion yields. acs.org
The precise nature of the "specific activators" in the Grillo-Methane-Sulfonation process is proprietary, but research suggests the use of a sulfonyl peroxide derivative as an electrophilic initiator. rsc.orgorientjchem.org There has been scientific debate regarding the exact mechanism, with a cationic chain reaction being proposed initially. orientjchem.org This proposed mechanism involves the protonation of the initiator under superacidic conditions, which then activates a C-H bond in methane to form a methyl cation (CH₃⁺) as a key intermediate. orientjchem.org
However, this cationic mechanism has been questioned, with arguments favoring a free-radical pathway as being more energetically favorable. acs.org Computational studies suggest that the energy barrier for a radical mechanism is significantly lower than for a cationic one. acs.org It has also been proposed that a protonated radical mechanism might be at play, which would further lower the activation energy in the oleum solution. acs.org
Beyond the Grillo process, other catalytic systems for direct methane sulfonation have been investigated. These often involve the use of metal salts. For instance, the liquid-phase sulfonation of methane with sulfur dioxide (SO₂) and oxygen can be catalyzed by palladium and copper salts.
Alternative Synthetic Approaches (e.g., from Sulfite Ions and Dimethyl Sulfate)
An alternative route to methanesulfonic acid that avoids the use of hazardous starting materials like methyl mercaptan involves the reaction of sulfite ions with dimethyl sulfate (B86663) in an aqueous system. This process is typically carried out at elevated temperatures, followed by the addition of a strong acid to liberate the methanesulfonic acid.
The reaction involves the transfer of both methyl groups from dimethyl sulfate to the sulfite ions. To achieve this, a molar ratio of sulfite ions to dimethyl sulfate of 1.5-2.5:1, preferably 2:1, is used, and the reaction is maintained at an elevated temperature for at least two hours. The pH of the reaction is preferably maintained at or above 6. This method offers the advantage of producing toxicologically safe byproducts, such as sodium sulfate.
Mechanistic Studies of Chemical Transformations Involving Alkylsulfonic Acids
Alkylsulfonic acids, particularly methanesulfonic acid, are involved in a variety of chemical transformations, either as reactants or as catalysts. Mechanistic studies of these reactions provide valuable insights into their reactivity and potential applications.
Methanesulfonic acid is a strong, non-oxidizing Brønsted acid, which makes it an effective catalyst for a range of organic reactions, including esterifications and alkylations. rsc.org
In the context of alkylation reactions , such as the alkylation of olefins with aromatics, methanesulfonic acid acts as a proton source. The catalytic mechanism involves the protonation of the olefin by MSA to form a carbocation intermediate. This carbocation then acts as an electrophile, attacking the aromatic ring in an electrophilic aromatic substitution reaction to form the alkylated product. Isomerization of the alkylated products can occur through repeated addition and elimination of the acid.
Methanesulfonic acid also serves as a catalyst in polymerization reactions . For example, in the ring-opening polymerization of ε-caprolactone, computational studies have shown that MSA can act as a bifunctional catalyst. It activates both the monomer and the alcohol initiator through a proton shuttle mechanism, facilitating the nucleophilic addition and subsequent ring-opening. acs.org
Esterification reactions involving sulfonic acids and alcohols have also been the subject of mechanistic studies. The formation of sulfonate esters is a concern in the pharmaceutical industry due to their potential genotoxicity. The mechanism of esterification of methanesulfonic acid with methanol has been investigated, with studies suggesting that the reaction proceeds via cleavage of the methanol C-O bond. Two possible pathways are considered: a nucleophilic attack of the sulfonate anion on the protonated alcohol (Pathway A) and a mechanism analogous to the A_AC2 mechanism for carboxylic ester formation (Pathway B).
A notable rearrangement reaction involving sulfonic acids is the Jacobsen rearrangement . This reaction involves the migration of an alkyl group in a sulfonic acid derived from a polyalkyl- or polyhalobenzene. The exact mechanism is not fully understood but is believed to be intermolecular, with the migrating group transferring to another polyalkylbenzene molecule rather than to the sulfonic acid itself. researchgate.net
| Chemical Transformation | Role of Alkylsulfonic Acid | Key Mechanistic Features |
|---|---|---|
| Alkylation of Olefins | Catalyst | Protonation of olefin to form a carbocation intermediate, followed by electrophilic attack on an aromatic ring. |
| Ring-Opening Polymerization | Catalyst | Bifunctional activation of both monomer and initiator via a proton shuttle mechanism. |
| Esterification | Reactant | Nucleophilic attack of the sulfonate anion on a protonated alcohol or an A_AC2-like mechanism. |
| Jacobsen Rearrangement | Reactant | Intermolecular migration of an alkyl group in a polyalkylbenzenesulfonic acid. |
Atmospheric Oxidation Pathways of Organosulfur Precursors (e.g., Dimethyl Sulfide (B99878), Methanesulfinic Acid)
The atmospheric oxidation of organosulfur compounds, particularly dimethyl sulfide (DMS), is a significant natural source of sulfur in the atmosphere and plays a crucial role in the formation of aerosols, which can influence climate. copernicus.orgcopernicus.org The oxidation of DMS is a complex process initiated by reactions with radicals such as hydroxyl (•OH) and nitrate (NO₃•), leading to the formation of various sulfur-containing products, including methanesulfonic acid (MSA) and sulfuric acid (H₂SO₄). nih.govsemanticscholar.orgresearchgate.net
The reaction of DMS with the hydroxyl radical can proceed through two main channels: hydrogen abstraction and OH addition. nih.govresearchgate.net These initial steps lead to a cascade of radical reactions involving several key intermediates. nih.govsemanticscholar.org
Formation of Methylsulfonyloxy Radicals and Sulfuric Acid Precursors
Following the initial oxidation steps of dimethyl sulfide, a series of radical intermediates are formed, including methylthiyl (CH₃S•), methylsulfinyl (CH₃SO•), and methylsulfonyl (CH₃SO₂•) radicals. nih.govsemanticscholar.org Further oxidation leads to the formation of the methylsulfonyloxy radical (CH₃SO₃•). nih.gov
The methylsulfonyloxy radical is a key intermediate that can subsequently react to form stable end products. One important pathway for CH₃SO₃• is its reaction with other atmospheric species, which can lead to the formation of methanesulfonic acid (MSA). nih.gov
The oxidation of DMS also contributes to the formation of sulfuric acid precursors. The methylsulfonyl radical (CH₃SO₂•) can react with oxygen to form sulfur dioxide (SO₂), a primary precursor to atmospheric sulfuric acid. researchgate.net The oxidation of SO₂ in the gas phase, primarily by the hydroxyl radical, or in the aqueous phase leads to the formation of sulfuric acid (H₂SO₄). researchgate.net Therefore, the atmospheric oxidation of DMS serves as a source for both methanesulfonic acid and sulfuric acid, which are critical components in atmospheric aerosol formation. semanticscholar.orgresearchgate.net
Temperature Dependence and NOₓ Effects on Product Yields
The relative yields of the final products of dimethyl sulfide oxidation, primarily methanesulfonic acid (MSA) and sulfate aerosols (derived from sulfuric acid), are significantly influenced by atmospheric conditions such as temperature and the concentration of nitrogen oxides (NOₓ = NO + NO₂). researchgate.netnih.gov
Temperature Dependence: Experimental studies have demonstrated a strong inverse relationship between temperature and the yield of gas-phase MSA from the OH-initiated oxidation of DMS. acs.orgacs.org Decreasing temperatures enhance the production of MSA. acs.org For instance, a drop in temperature from +25 °C to -10 °C can increase the gas-phase MSA production by an order of magnitude, while the production of sulfuric acid is less affected. acs.org This temperature dependence is crucial in polar regions, where high concentrations of MSA are observed. acs.org At lower temperatures, the reaction pathways favoring the formation of intermediates that lead to MSA, such as methanesulfinic acid (CH₃S(O)OH), become more dominant. acs.org
NOₓ Effects: The presence of nitrogen oxides can alter the chemical pathways of DMS oxidation. Higher NOₓ levels can influence the chemistry of the methylsulfinyl (CH₃S(O)ₓ) radicals, affecting the ratio of products like sulfur dioxide (SO₂) to methane sulfonyl peroxynitrate (MSPN). nih.gov An increase in industrial-era NOₓ emissions is thought to have driven an increase in the oxidation of DMS by the nitrate radical (NO₃•), which favors the production of sulfate over MSA. copernicus.org However, some recent studies suggest that the effect of NOₓ on the product distribution may be less significant than the effect of temperature. acs.org The ratio of NO to NO₂ can also play a role in the product yields, with lower NO/NO₂ ratios potentially leading to a more highly oxidized product distribution. mit.edu
The interplay between temperature and NOₓ concentrations determines the branching ratios between the different oxidation pathways, ultimately controlling the atmospheric burden of MSA and sulfate derived from DMS. researchgate.netresearchgate.net
Acid-Catalyzed Organic Reactions
Alkylsulfonic acids, such as methanesulfonic acid (MSA), are strong Brønsted acids that are widely utilized as catalysts in various organic reactions due to their high acidity, thermal stability, and often lower corrosivity compared to traditional mineral acids like sulfuric acid. rsc.org
Esterification Reaction Mechanisms (e.g., Methyl Methanesulfonate Formation)
Alkylsulfonic acids are effective catalysts for esterification reactions. The formation of methyl methanesulfonate from methanesulfonic acid and methanol serves as a well-studied example of this type of reaction. pqri.orgacs.orgacs.orgresearchgate.net
The mechanism of this esterification has been investigated using isotopically labeled methanol (¹⁸O-label). pqri.orgacs.orgacs.orgresearchgate.net These studies confirmed that the reaction proceeds via the cleavage of the C-O bond of the alcohol. pqri.orgacs.orgacs.orgresearchgate.net The proposed mechanism involves the protonation of the alcohol by the strong sulfonic acid, followed by a nucleophilic attack of the sulfonate anion on the protonated alcohol. pqri.orgacs.org This is consistent with the reversal of the well-established mechanisms for the solvolysis of sulfonate esters. pqri.orgacs.orgacs.orgresearchgate.net
Alkylation and Polymerization Catalysis
Methanesulfonic acid (MSA) is an effective and environmentally benign catalyst for alkylation reactions. rsc.orgacs.orgresearchgate.netresearchgate.net It is used to catalyze the alkylation of aromatics with olefins. acs.orgresearchgate.netresearchgate.net The proposed mechanism involves the interaction of the olefin with MSA to form a carbocation intermediate. acs.org This carbocation then acts as an electrophile and attacks the aromatic ring to form the alkylated product. acs.org MSA's advantages in these reactions include its biodegradability, relatively low corrosivity, and ease of separation from the reaction mixture. rsc.orgacs.org
In the realm of polymerization, sulfonic acids have been shown to be efficient catalysts for ring-opening polymerization (ROP). acs.orgacs.org For example, methanesulfonic acid can catalyze the ROP of ε-caprolactone. acs.orgacs.org Computational studies suggest that the sulfonic acid acts as a bifunctional catalyst, activating both the monomer and the alcohol initiator. acs.org The catalytic cycle involves the sulfonic acid acting as a proton shuttle. acs.org Additionally, copolymers of monomers containing sulfonic acid groups, such as 2-acrylamido-2-methylpropane sulfonic acid (AMPS), have been synthesized and utilized as catalytic membranes for esterification reactions. mdpi.comnih.gov
Fries Rearrangement and Other Acid-Promoted Rearrangements
The Fries rearrangement is an important reaction in organic synthesis that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, and it is effectively catalyzed by strong acids, including methanesulfonic acid. This reaction is ortho,para-selective, and the product distribution can often be controlled by reaction conditions such as temperature.
While Lewis acids are traditionally used, Brønsted acids like methanesulfonic acid and sulfuric acid have been employed as more environmentally friendly alternatives. The mechanism is believed to involve the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution on the phenolic ring.
In addition to the Fries rearrangement, strong acids like sulfuric acid can catalyze other rearrangements of aryl ethers. The specific pathways and products of these rearrangements are dependent on the structure of the ether and the reaction conditions.
Interactions with Bases and Cluster Formation in Atmospheric Chemistry
In the atmosphere, alkylsulfonic acids, particularly methanesulfonic acid (MSA), play a significant role in the formation of new aerosol particles. This process is heavily influenced by their interactions with atmospheric bases, such as ammonia (A), methylamine (MA), dimethylamine (DMA), trimethylamine (TMA), and ethylenediamine (EDA). These interactions lead to the formation of acid-base clusters, which are critical precursors to new particle formation (NPF).
Thermodynamic Stability of Alkylsulfonic Acid-Base Clusters
The stability of clusters formed between alkylsulfonic acids and bases is a key determinant of their atmospheric fate and their ability to initiate NPF. Quantum chemical calculations have shown that the thermodynamic stability of these clusters is influenced by a complex interplay of factors including the basicity of the base, its hydrogen-bonding capacity, and steric hindrance effects. nih.gov
Studies on methanesulfonic acid (MSA) clusters with various bases reveal that the stability generally increases with the basicity of the amine. For instance, the stability of (MSA)₂(base)₁ clusters follows the order: ammonia < methylamine < trimethylamine < dimethylamine < ethylenediamine. nih.gov However, this trend is not always linear and can be affected by the structure of the cluster. For example, in (MSA)₂(base)₂ clusters, the cluster containing dimethylamine ((MSA)₂(DMA)₂) is the most stable, with a binding free energy of -36.6 kcal mol⁻¹. nih.gov Interestingly, clusters with methylamine are often more stable than those with the more basic trimethylamine, which is attributed to the steric hindrance from the bulky methyl groups of TMA and its reduced capacity for hydrogen bonding. nih.gov
The interaction between different acids, such as sulfuric acid (SA) and MSA, can also lead to the formation of mixed-acid clusters that exhibit synergistic stability. The stability of these mixed clusters, (SA)₁(MSA)₁(base)₁₋₂, generally falls between that of the pure SA and pure MSA clusters. nih.gov A synergistic effect is observed in mixed-base systems as well, where clusters containing two different bases are more thermodynamically stable than the average of the corresponding single-base clusters. nih.gov
Table 1: Binding Free Energies (in kcal mol⁻¹) for (MSA)₂(base)₁ Clusters
| Base | Binding Free Energy (kcal mol⁻¹) |
|---|---|
| Ammonia (A) | -12.4 |
| Methylamine (MA) | -17.8 |
| Trimethylamine (TMA) | -19.1 |
| Dimethylamine (DMA) | -21.6 |
| Ethylenediamine (EDA) | -22.8 |
Data sourced from quantum chemical calculations. nih.gov
Table 2: Stability Ranking of (SA)₁(MSA)₁(base)₂ Clusters by Binding Free Energy
| Base Combination | Binding Free Energy (kcal mol⁻¹) | Stability Ranking |
|---|---|---|
| (A)₂ | -23.6 | 5 (Least Stable) |
| (TMA)₂ | -31.9 | 4 |
| (MA)₂ | -33.8 | 3 |
| (EDA)₂ | -39.1 | 2 |
| (DMA)₂ | -41.8 | 1 (Most Stable) |
Data represents the calculated stability of mixed sulfuric acid-methanesulfonic acid clusters with different bases. nih.gov
Role in New Particle Formation
New particle formation (NPF) is a crucial source of atmospheric aerosols, which have significant impacts on climate and air quality. copernicus.org While sulfuric acid is a primary driver of NPF in many continental environments, alkylsulfonic acids like methanesulfonic acid (MSA) are particularly important in the marine atmosphere, where they are produced from the oxidation of dimethyl sulfide (DMS) emitted by phytoplankton. copernicus.orgplymsea.ac.uk
The formation of stable acid-base clusters is the initial step in NPF. MSA can participate in nucleation, especially in the presence of bases like amines. copernicus.orgresearchgate.net Theoretical studies indicate that amines can form more stable clusters with MSA than ammonia can. researchgate.net However, cluster formation involving only MSA and a base is often not efficient enough to explain observed NPF rates under typical atmospheric conditions. copernicus.orgau.dk This suggests that other vapors are often required to enhance the process.
Research has shown that the presence of other organic acids can enhance MSA-driven NPF. copernicus.org For example, formic acid has been found to stabilize MSA-methylamine clusters, thereby promoting the formation of new particles, particularly at lower atmospheric temperatures (below 258.15 K). copernicus.org Furthermore, synergistic effects between inorganic acids, like sulfuric acid, and organic sulfonic acids, like MSA, can promote NPF. researchgate.net In these multicomponent systems, it has been observed that inorganic sulfonic acids tend to promote the initial formation of clusters, while organic sulfonic acids contribute more to the subsequent growth of these clusters. researchgate.net The presence of substantial water vapor and nitrogen oxides has also been shown to increase the production of MSA, suggesting that nighttime chemistry involving the nitrate radical may play an important role in ambient MSA formation and subsequent NPF. usda.gov
Advanced Characterization and Spectroscopic Analysis of Alkylsulfonic Acids
Vibrational Spectroscopy for Structural and Conformational Analysis
Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) techniques, provides a powerful approach for investigating the structure of methanesulfonic acid (MSA) in its different physical states. nih.gov These methods are highly sensitive to the local environment of molecules, making them ideal for studying intermolecular interactions such as hydrogen bonding. nih.govyoutube.com
Comprehensive studies utilizing IR, Raman, and INS spectroscopy have been conducted to analyze the structural characteristics of MSA in both liquid and solid phases. nih.gov Significant differences are observed between the spectra of the two states, which are primarily attributed to changes in molecular arrangement and hydrogen bonding strength. wikimedia.org
In the solid state, Raman spectra exhibit sharper and more resolved peaks compared to the liquid state. wikimedia.org Broader peaks observed in the liquid phase often resolve into multiple distinct peaks upon solidification. This peak splitting is a consequence of the fixed molecular positions in the crystal lattice, which can break the symmetry observed in individual, freely moving molecules in the liquid phase. wikimedia.org
A combination of these three spectroscopic techniques, supported by periodic density functional theory (DFT) calculations, has been used to assign the observed vibrational modes. nih.govnih.gov DFT calculations based on a linear chain structure, similar to that of trifluoromethanesulfonic acid, show good agreement with experimental spectra, particularly for the methyl and sulfonate group vibrations. nih.govwikimedia.org This suggests that in the solid state, MSA molecules likely form chains linked by hydrogen bonds. nih.govnih.gov
Table 1: Selected Vibrational Modes of Methanesulfonic Acid (cm⁻¹)
| Vibrational Mode | Liquid State (IR) | Solid State (IR) | Solid State (Raman) | Assignment |
|---|---|---|---|---|
| O–H stretch | ~3000 (broad) | ~2600 (broad) | - | Stretching of the hydroxyl group |
| C–H stretch | 2937 | 2933 | 2938 | Asymmetric stretch of the methyl group |
| S=O stretch | 1345 | 1326 | 1329 | Asymmetric stretch of the sulfonate group |
| S–O–H bend | 1171 (shoulder) | 1224 | 1224 | In-plane bending of the S-O-H group |
| S=O stretch | 1088 | 1088 | 1087 | Symmetric stretch of the sulfonate group |
| C–S stretch | 762 | 790 | 788 | Stretching of the carbon-sulfur bond |
Data sourced from studies on the vibrational spectroscopy of methanesulfonic acid. nih.gov
Hydrogen bonding plays a critical role in the condensed-phase behavior of MSA and has a profound effect on its vibrational spectra. nih.govnih.gov Spectroscopic analysis clearly indicates that hydrogen bonding is significantly stronger in the solid state than in the liquid state. nih.govwikimedia.org
The most direct evidence of this increased hydrogen bond strength is seen in the infrared spectra: nih.gov
O–H Stretching Mode: The broad absorption band corresponding to the O–H stretch experiences a significant downshift (redshift) from approximately 3000 cm⁻¹ in the liquid state to around 2600 cm⁻¹ in the solid state. nih.gov A stronger hydrogen bond weakens the covalent O-H bond, lowering its vibrational frequency. youtube.com
S–O–H Bending Modes: Conversely, the S–O–H bending motions shift to higher frequencies (blueshift). The peak observed at 762 cm⁻¹ in the liquid phase moves to 790 cm⁻¹ in the solid, and a shoulder at 1171 cm⁻¹ in the liquid spectrum becomes a distinct peak at 1224 cm⁻¹ in the solid. nih.gov Increased hydrogen bonding restricts these bending motions, thus increasing their energy.
These spectral shifts provide definitive evidence that the hydrogen bonds in the crystalline solid phase of MSA are stronger and more ordered than those in the liquid phase. nih.govupc.edu
Ultraviolet-Visible (UV/Vis) Spectroscopy and Photochemical Behavior
UV/Vis spectroscopy is utilized to study the electronic transitions in molecules and is instrumental in understanding their photochemical behavior. While MSA itself does not absorb significantly in the visible region, its interactions and photochemical transformations are of considerable interest, particularly in atmospheric chemistry. chemrxiv.orgresearchgate.net
Studies have shown that MSA can be a product of the photodegradation of dissolved organic sulfur (DOS) compounds in natural waters. nih.gov The irradiation of various water samples containing DOS leads to the formation of sulfate (B86663) and MSA, indicating that photochemical pathways contribute to the aquatic sulfur cycle. nih.gov The efficiency of MSA photoproduction suggests that photochemistry may play a more significant role in the environmental fate of DOS than previously understood. nih.gov
Furthermore, the UV/Vis absorption spectra of materials doped with MSA, such as chitosan membranes, have been studied to confirm physico-chemical interactions. researchgate.net Changes in the absorption spectra upon addition of MSA indicate the formation of complexes and interactions at a molecular level. researchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) Studies of Ionization and Solvation
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for probing the chemical environment of atoms, providing insight into ionization and solvation processes. nih.govresearchgate.net ¹H NMR studies have been particularly useful in investigating the interaction of MSA with solvents like water. researchgate.net
The ionization of MSA in aqueous solutions has been investigated using ¹H NMR, which helped in determining its acid dissociation constant (pKa) to be approximately -1.9. nih.gov This confirms that MSA is a strong acid.
The hydration of MSA and the formation of hydrogen-bonded networks have been explored through a combination of ¹H NMR measurements and DFT calculations. nih.gov Research on hydrated MSA clusters shows that proton transfer from the acid to water molecules occurs when three or more water molecules are present, leading to the formation of ion pairs consisting of the methanesulfonate anion (CH₃SO₃⁻) and the hydronium ion (H₃O⁺). nih.gov The agreement between experimental and calculated NMR chemical shifts supports an interaction model where a single MSA molecule interacts with a network of water molecules, accurately representing the hydrogen bonding environment. nih.gov
Molecular Dynamics Simulations for Thermodynamic and Dynamic Properties
Molecular dynamics (MD) simulations are a computational tool used to study the physical movement of atoms and molecules over time, allowing for the calculation of macroscopic thermodynamic and dynamic properties from their microscopic interactions. semnan.ac.irnih.gov
For methanesulfonic acid, MD simulations have been successfully employed to calculate a range of properties that are in good agreement with available experimental data. upc.edunih.gov These properties include:
Thermodynamic Properties: Simulations have accurately predicted the density, heat of vaporization, and melting temperature of MSA over a wide range of temperatures. nih.govresearchgate.net
Dynamic Properties: Dynamic properties such as shear viscosity and self-diffusion coefficients have also been examined. nih.govresearchgate.net
MD simulations are particularly valuable for analyzing the influence of hydrogen bonds on the structural and dynamic characteristics of liquid MSA. nih.gov For instance, simulations have been used to compute hydrogen bond lifetimes, which are consistent with diffusion and viscosity coefficients. nih.gov The activation energies for self-diffusion, reorientational motions, and hydrogen bond lifetimes are found to be coincident, highlighting the deep connection between the microscopic hydrogen bonding network and the macroscopic fluid properties of MSA. upc.edunih.gov
Analytical Methodologies for Alkylsulfonic Acids and Associated Compounds
Chromatographic Techniques for Purity and Impurity Profiling
There is no available information on the use of High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) specifically for the analysis of (Methylsulfonyl)methanesulfonic acid.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Specific HPLC methods, including column types, mobile phases, and detection wavelengths for this compound, have not been described in the reviewed literature.
Derivatization Strategies for Enhanced Detection
While derivatization is a common strategy for compounds lacking a strong chromophore, no derivatization reagents or protocols have been published for the specific purpose of enhancing the UV detection of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Details regarding GC-MS analysis, such as column specifications, temperature programs, or ionization techniques for this compound, are not available. This may be due to the compound's potential low volatility, which could make direct GC-MS analysis challenging without derivatization.
Mass Spectrometry for Molecular Identification and Quantification
Specific mass spectrometric data for this compound, including its mass-to-charge ratio (m/z) and fragmentation patterns, are not present in publicly accessible spectral databases. Consequently, its molecular identification and quantification by mass spectrometry cannot be detailed.
Trace Analysis and Detection Limits in Complex Matrices
Without established analytical methods, there is no information regarding the achievable detection limits or the challenges of analyzing trace amounts of this compound in various complex sample matrices.
Compound Names Mentioned
Environmental Science and Biogeochemical Cycling of Alkylsulfonic Acids
Atmospheric Transport and Deposition Processes
(Methylsulfonyl)methanesulfonic acid, more commonly known as Methanesulfonic acid (MSA), is a key organosulfur compound in the atmosphere, originating primarily from the oxidation of dimethyl sulfide (B99878) (DMS). google.com DMS is emitted in large quantities by marine phytoplankton, making it the most significant biological source of atmospheric sulfur. google.comnih.gov Once formed in the atmosphere, MSA plays a critical role in aerosol chemistry.
MSA is known to be adsorbed and accommodated into atmospheric aqueous-phase aerosols. uoregon.edu Due to its low vapor pressure, it partitions into aerosol particles, contributing to their growth and the formation of cloud condensation nuclei (CCN). google.comrsc.org Studies using surface vibrational sum frequency spectroscopy (VSFS) have shown that MSA is surface-active, meaning it concentrates at the air-water interface of aqueous aerosols. uoregon.edu At this interface, MSA molecules adopt a preferred orientation with their methyl groups pointing away from the liquid surface. uoregon.edu This surface activity can influence the properties of aerosols and their ability to take up other atmospheric gases.
The transport of MSA is governed by atmospheric circulation patterns. As it is contained within aerosol particles, its movement is tied to the movement of these particles, which can be transported over long distances. Removal of MSA from the atmosphere occurs through both wet and dry deposition. google.comcopernicus.org Wet deposition, through rain and snow, is a major sink for atmospheric MSA. google.com This process is responsible for transferring MSA from the atmosphere to terrestrial and aquatic ecosystems, where it becomes a component of the local biogeochemical sulfur cycle. Ice core measurements in regions like Greenland use MSA concentrations to reconstruct historical trends in marine biogenic sulfur emissions and climate. nih.govuoregon.edu
The following table summarizes the key processes involved in the atmospheric lifecycle of MSA.
| Process | Description | Key Factors |
| Formation | Primarily from the gas-phase and aqueous-phase oxidation of biogenic dimethyl sulfide (DMS). nih.govresearchgate.net | DMS emissions, atmospheric oxidant concentrations (e.g., OH radicals), temperature, presence of other pollutants. nih.govacs.org |
| Transport | Long-range transport as a component of aerosol particles. | Wind patterns, atmospheric circulation, aerosol particle size. |
| Partitioning | Condenses onto existing aerosol particles or participates in new particle formation due to its low volatility. google.comfrontiersin.org | Temperature, relative humidity, aerosol acidity, presence of bases like ammonia. copernicus.orgresearchgate.net |
| Deposition | Removed from the atmosphere via wet (rain, snow) and dry deposition. google.comcopernicus.org | Precipitation rates, aerosol size, surface characteristics. |
Role in Global Sulfur Cycle and Climate Regulation
Methanesulfonic acid is a crucial intermediate in the biogeochemical cycling of sulfur. nih.gov The global sulfur cycle involves the movement of sulfur between rocks, waterways, and living systems in various oxidation states. wikipedia.org A significant part of this cycle begins in the oceans, where marine algae produce dimethylsulfoniopropionate (DMSP), the precursor to DMS. nih.govnih.gov The subsequent emission of DMS to the atmosphere and its oxidation to MSA and sulfur dioxide (SO2), which can be further oxidized to sulfuric acid, represents a major flux of sulfur from the ocean to the atmosphere. nih.govresearchgate.net
MSA's role in climate regulation stems from its contribution to aerosol formation. copernicus.org Atmospheric aerosols can influence the Earth's climate in two main ways: directly, by scattering and absorbing solar radiation, and indirectly, by acting as cloud condensation nuclei (CCN). frontiersin.org By increasing the mass and number of aerosol particles, MSA can lead to brighter, more reflective clouds that have a cooling effect on the climate. copernicus.org This process is particularly important over remote marine and polar regions, where other sources of aerosols are limited. researchgate.net
The relative yield of MSA versus sulfuric acid from DMS oxidation is a critical factor in determining its climate impact. copernicus.org This yield is highly sensitive to temperature and the concentration of other atmospheric pollutants like nitrogen oxides (NOx). nih.govacs.org Research has shown that at lower temperatures, such as those found in polar regions, the production of MSA is significantly enhanced compared to sulfuric acid. nih.govacs.org Conversely, in warmer regions, SO2 (leading to sulfuric acid) is the dominant product. nih.gov Anthropogenic pollution can also alter the atmospheric chemistry, affecting the ratio of MSA to sulfate (B86663) produced from DMS oxidation. nih.gov Therefore, interpreting historical MSA records in ice cores as a direct proxy for DMS emissions requires careful consideration of past atmospheric chemistry. nih.gov
| Compound | Precursor | Role in Sulfur Cycle | Climate Impact |
| Dimethylsulfoniopropionate (DMSP) | Synthesized by marine organisms. nih.gov | Primary source of DMS in the marine environment. | Indirect; precursor to climate-active DMS. |
| Dimethyl Sulfide (DMS) | DMSP. nih.gov | Major biogenic sulfur gas transferred from ocean to atmosphere. nih.gov | Precursor to MSA and sulfate aerosols, which influence cloud formation. copernicus.org |
| Methanesulfonic Acid (MSA) | DMS oxidation. nih.gov | Key intermediate in the atmospheric sulfur cycle; deposited globally. google.comnih.gov | Contributes to aerosol mass and acts as CCN, influencing cloud albedo and climate. copernicus.orgfrontiersin.org |
| Sulfur Dioxide (SO2) | DMS oxidation. copernicus.org | Oxidizes to form sulfuric acid and sulfate aerosols. | Contributes to aerosol formation and acid rain. |
| Sulfuric Acid (H2SO4) | SO2 oxidation. copernicus.org | A primary component of atmospheric aerosols. | A powerful nucleating agent for new particle formation and a major contributor to CCN. frontiersin.org |
Aqueous-Phase Formation Mechanisms (e.g., Photodegradation of Methyl Thioethers)
While the gas-phase oxidation of DMS by the hydroxyl (OH) radical is a primary formation route for MSA, aqueous-phase chemistry within cloud droplets and aerosols is also a significant pathway. researchgate.netnoaa.gov Research has uncovered that the photodegradation of methyl thioethers in aquatic systems represents a previously unrecognized formation route for MSA. ethz.ch
Studies have shown that both direct and indirect photolysis of methyl thioethers, such as the amino acid methionine, can lead to the formation of MSA. ethz.chethz.ch In indirect photolysis, dissolved organic matter (DOM) in natural waters acts as a photosensitizer. When DOM absorbs sunlight, it can form excited triplet states or singlet oxygen, which then react with and degrade the methyl thioethers, ultimately producing MSA and sulfate as the main stable sulfur products. ethz.chethz.ch This process has been observed across diverse types of DOM, indicating its general importance in aquatic environments. ethz.ch
The oxidation of DMS can also occur in the aqueous phase. researchgate.net After DMS dissolves into a cloud droplet or deliquesced aerosol particle, it can be oxidized by aqueous oxidants like ozone (O3) and OH radicals. researchgate.net This multiphase chemistry can be an important source of MSA. During droplet evaporation, the MSA formed within the droplet can be released into the gas phase, where it can then influence secondary aerosol production. researchgate.net Understanding these aqueous-phase mechanisms is crucial for accurately modeling the atmospheric sulfur cycle and the formation of climate-active aerosols. acs.org
Life Cycle Assessment of Alkylsulfonic Acid Production Processes
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. For industrial chemicals like alkylsulfonic acids, LCA helps identify environmental hotspots in their production and encourages the development of more sustainable processes. researchgate.net
The traditional industrial production of MSA often involves processes with significant environmental footprints, such as the chlorine oxidation process, which uses hazardous chlorine gas and produces large amounts of hydrochloric acid as a byproduct. rsc.org Another method, the BASF process, is complex and energy-intensive. rsc.org
There is a growing focus on developing greener and more sustainable production methods for sulfonic acids. imarcgroup.com This includes using greener solvents, implementing energy-efficient processes, and adopting waste reduction strategies. imarcgroup.com A recent innovation in MSA synthesis is a one-step process involving the direct sulfonation of methane (B114726). An LCA performed on this new process demonstrated a substantial reduction in environmental impact compared to conventional methods. The greenhouse gas (GHG) emissions were found to be diminished by 85%. rsc.org The primary reason for this improvement is the ability to use methane directly, which simplifies the process, reduces the number of energy-intensive intermediate steps, and utilizes reactants that are higher up the value chain. rsc.org The sustainability of this process could be further enhanced by using biomethane from biomass as a feedstock instead of natural gas. rsc.org
LCAs of related chemical production, such as for sulfuric acid, highlight that the main environmental impacts are often associated with the process stage itself, including sulfur treatment and energy consumption, which contribute significantly to greenhouse gas emissions and acidification potential. researchgate.netproquest.com These assessments underscore the importance of process optimization and technological advancements in minimizing the environmental burden of industrial acid production. imarcgroup.com
Research on Specific Methylsulfonyl Substituted Methanesulfonic Acid Derivatives
Methanesulfonyl-methanesulfonic Acid Methyl Ester
Methanesulfonyl-methanesulfonic acid methyl ester is a derivative belonging to the class of sulfonic acids. ontosight.ai Its structure features a methanesulfonyl group attached to a methanesulfonic acid moiety, which is esterified with a methyl group. ontosight.ai This specific arrangement of functional groups dictates its reactivity and utility in various chemical applications. ontosight.ai
Table 1: Chemical Identifiers for Methanesulfonyl-methanesulfonic acid methyl ester
| Identifier Type | Value |
|---|---|
| CAS Number | 61801-29-4 |
| ChEMBL ID | CHEMBL352170 |
| DTXSID | DTXSID20210806 |
| SCHEMBL | SCHEMBL13400214 |
Data sourced from Ontosight ontosight.ai
The primary utility of methanesulfonyl-methanesulfonic acid methyl ester lies in the field of organic synthesis. ontosight.ai Its chemical structure makes it a valuable building block for creating more elaborate molecular architectures. ontosight.ai Researchers in synthetic methodology utilize such compounds to explore new chemical reactions and develop novel pathways for synthesis. ontosight.ai
As a reagent and intermediate, methanesulfonyl-methanesulfonic acid methyl ester serves a crucial role in multi-step synthetic sequences. ontosight.ai In the pharmaceutical industry, derivatives of sulfonic acids are integral to the synthesis of certain drugs. ontosight.ai This compound can function as an intermediate that is chemically transformed through a series of reactions to produce a final active pharmaceutical ingredient (API). ontosight.ai Its specific reactivity allows for the controlled introduction of sulfonyl-containing functionalities into a target molecule. ontosight.ai
Investigations of Other Bis(methylsulfonyl) Compounds (e.g., Hydrazines)
Scientific investigations have extended to other compounds containing two methylsulfonyl groups, notably bis(sulfonyl)hydrazines. These molecules have been a focus of medicinal chemistry research due to their potential biological activities.
A series of 1,2-bis(sulfonyl)hydrazines have been synthesized for evaluation as potential therapeutic agents. nih.gov The core structure consists of two sulfonyl groups attached to a hydrazine (B178648) (-NH-NH-) linker. Structural modifications to this core, such as the addition of methyl groups, have been systematically explored to understand their impact on the compound's properties and activity. nih.govacs.org
The exploration of 1,2-bis(sulfonyl)hydrazines has primarily been in the context of their potential as antineoplastic agents. nih.gov In a study evaluating their effects against L1210 leukemia and B16 melanoma, various synthesized derivatives were tested. nih.gov One of the most active compounds identified was 1,2-bis(methylsulfonyl)-1-methylhydrazine. nih.gov This research highlights the role of these compounds as precursors or lead compounds in the drug discovery process. nih.gov The synthesis and subsequent biological evaluation of these derivatives are key steps in identifying new potential therapeutic agents. nih.govacs.org
Table 2: Antineoplastic Activity of 1,2-bis(methylsulfonyl)-1-methylhydrazine
| Tumor Model | Maximum % T/C* |
|---|---|
| L1210 Leukemia | 340% |
| B16 Melanoma | 278% |
% T/C (Treated vs. Control) is a measure of antitumor efficacy. nih.gov
Q & A
Q. What are the optimal conditions for synthesizing esters using methanesulfonic acid (MSA) as a catalyst?
To optimize esterification reactions (e.g., butyl butyrate synthesis), employ Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) . A central composite design (CCD) with 3 levels and 4 variables (e.g., catalyst concentration, temperature, molar ratio, reaction time) can model interactions between parameters. ANN (e.g., MLP 4-9-1 network) provides superior predictive accuracy for non-linear relationships compared to RSM. Validate results using gas chromatography or FTIR to confirm ester yield and purity .
Q. What analytical techniques are recommended for quantifying methanesulfonic acid derivatives in complex mixtures?
High-Performance Liquid Chromatography (HPLC) with an external standard method is widely used. For example, [(2-methoxyphenyl)amino]methanesulfonic acid can be quantified using a C18 column, UV detection (λ = 254 nm), and a mobile phase of acetonitrile/water (70:30 v/v). Validate linearity (R² > 0.99), precision (RSD < 2%), and accuracy (recovery 95–105%) per ICH guidelines. Sample preparation may require derivatization for enhanced detectability .
Q. What safety protocols are essential when handling concentrated methanesulfonic acid in laboratory settings?
Follow OSHA guidelines:
- Use corrosion-resistant containers (e.g., PTFE-lined glass).
- Wear PPE: nitrile gloves, chemical goggles, and lab coats.
- Work in a fume hood to avoid inhalation.
- For spills, neutralize with sodium bicarbonate and rinse with water.
- Store separately from bases and oxidizers .
Advanced Research Questions
Q. How does methanesulfonic acid influence the specificity of lipid peroxidation assays compared to hydrochloric acid?
In colorimetric assays , MSA reacts with both malondialdehyde (MDA) and 4-hydroxyalkenals (e.g., 4-HNE) at 586 nm, whereas HCl only detects MDA due to irreversible cyclization of 4-HNE. To resolve interference from endogenous inhibitors, use HCl for MDA-specific quantification after hydrolyzing Schiff bases (pH 1.5). Validate using in vitro lipid peroxidation models (e.g., Fe²⁺/ascorbate-induced oxidation) .
Q. What computational models explain the role of methanesulfonic acid in atmospheric particle nucleation?
Quantum chemical calculations (e.g., DFT, CCSD(T)) and molecular dynamics simulations reveal that MSA forms stable pre-nucleation clusters with amines (e.g., dimethylamine) and water. The CH₃SO₃⁻ ion pairs with NH₄⁺ or alkylammonium ions, enhancing nucleation rates. Theoretical studies suggest MSA contributes to secondary organic aerosol (SOA) formation, particularly in marine environments with dimethyl sulfide (DMS) oxidation .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of methanesulfonic acid across esterification studies?
Discrepancies often arise from differences in substrate ratios, temperature gradients, or solvent polarity. Conduct comparative kinetic studies under standardized conditions (e.g., 1:1.5 acid:alcohol ratio, 80°C). Use Arrhenius plots to compare activation energies. Advanced characterization (e.g., in-situ FTIR) can identify side reactions (e.g., sulfonation) that reduce catalytic efficiency .
Q. What are the metabolic pathways of methanesulfonic acid in methylotrophic bacteria, and how can this inform environmental remediation strategies?
Methylosulfonomonas methylovora utilizes methanesulfonic acid monooxygenase (MSAMO) to cleave the C-S bond, producing formaldehyde and sulfite. Genetic studies (e.g., plasmid insertion mutagenesis) identify key operons (e.g., msmABCD). This pathway can detoxify sulfonic acid pollutants in wastewater. Optimize biodegradation using fed-batch reactors with controlled O₂ and nutrient supply .
Q. What are the challenges in detecting methanesulfonic acid in atmospheric samples, and how can isotopic labeling techniques improve accuracy?
Challenges include low atmospheric concentrations (ppt levels) and interference from sulfate aerosols. Use isotope dilution mass spectrometry (IDMS) with ¹³C-labeled MSA as an internal standard. Couple with ion chromatography (IC-MS/MS) for speciation. Field studies require cryogenic sampling traps to prevent artifact formation during storage .
Data Contradiction Analysis
Q. Why do studies report conflicting biological activities for methanesulfonic acid derivatives?
Variability arises from structural modifications (e.g., substituent position on aromatic rings) affecting target binding. For example, [(E)-[2-(4-hydroxyphenyl)...]methanesulfonic acid shows higher affinity for tyrosine kinases than analogs with methoxy groups. Use molecular docking simulations (e.g., AutoDock Vina) and SPR assays to quantify binding kinetics. Validate with in vitro cytotoxicity screens (e.g., MTT assay) .
Q. How do reaction conditions affect the stability of methanesulfonic acid in radical-mediated oxidation studies?
Under UV irradiation, MSA generates CH₃SO₃· radicals, which degrade via β-scission to form SO₃ and CH₃·. Competing pathways depend on pH: acidic conditions favor H abstraction, while neutral pH stabilizes adducts. Monitor using EPR spectroscopy with spin traps (e.g., DMPO). Contradictions in product ratios may stem from unaccounted trace metal catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
